Aluminium sodium tetrahydroxide

Description

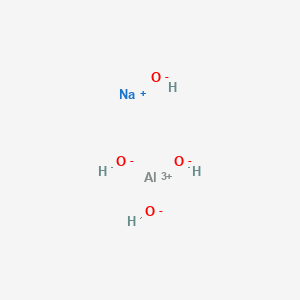

Structure

2D Structure

Properties

CAS No. |

12251-53-5 |

|---|---|

Molecular Formula |

AlH4NaO4 |

Molecular Weight |

118.001 g/mol |

IUPAC Name |

aluminum;sodium;tetrahydroxide |

InChI |

InChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |

InChI Key |

SVEIXENKLWYGIZ-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |

Other CAS No. |

12251-53-5 |

Pictograms |

Corrosive |

Synonyms |

aluminium sodium tetrahydroxide |

Origin of Product |

United States |

Reaction Mechanisms and Synthetic Methodologies

Formation from Elemental Aluminium and Alkali Hydroxides

The synthesis of aluminium sodium tetrahydroxide from elemental aluminium and alkali hydroxides is a well-studied process, notable for its exothermic nature and the co-production of hydrogen gas. wikipedia.orgunacademy.com This reaction is fundamentally an oxidation-reduction process where aluminium metal is oxidized.

This reaction is significant not only for the production of sodium aluminate solutions but also as a method for hydrogen generation. The process involves several key mechanistic steps, is governed by specific kinetic parameters, and is highly influenced by the surrounding solution chemistry and operating conditions.

Dissolution of the Passive Layer : The process begins with the sodium hydroxide (B78521) (caustic soda) dissolving the protective aluminium oxide layer. This exposes the underlying elemental aluminium to the aqueous environment. The reaction for this step is: Al₂O₃ (s) + 2NaOH (aq) + 3H₂O (l) → 2Na[Al(OH)₄] (aq) quora.com

Reaction of Exposed Aluminium : Once the passive layer is removed, the exposed aluminium metal reacts with water. reddit.com In the alkaline solution, the aluminium hydroxide formed during this reaction is immediately converted into the soluble tetrahydroxoaluminate ion. reddit.com The hydroxide ions from the NaOH are essential for stabilizing the aluminate ions in the solution. reddit.com The elemental aluminium reacts with water in the presence of the hydroxide ions, leading to the formation of the sodium tetrahydroxoaluminate complex and the evolution of hydrogen gas. doubtnut.com This step is highly exothermic. quora.comquora.com

The role of water is crucial as it acts as the oxidizing agent, while sodium hydroxide facilitates the reaction by removing the protective oxide layer and stabilizing the resulting aluminium ions as the [Al(OH)₄]⁻ complex. quora.com

Kinetic studies of the reaction between aluminium and aqueous sodium hydroxide focus on understanding the rate of aluminium dissolution and the corresponding rate of hydrogen gas generation. These studies are critical for applications such as industrial hydrogen production. bcrec.idunimore.it

The rate of hydrogen production is significantly dependent on the temperature of the aqueous solution. bcrec.idunimore.it The activation energy for the reaction has been determined in several studies, providing insight into the temperature sensitivity of the reaction rate. The activation energy is a key parameter in the Arrhenius equation, which relates the reaction rate to temperature. scilit.com

Reported Activation Energies for the Aluminium-Water Reaction in Alkaline Solutions

| Activation Energy (kJ/mol) | Experimental Conditions | Source |

|---|---|---|

| 47.4 | Aluminum in 0.3 M NaOH and 0.001 M NaAlO₂ catalyst solution, temperature range 32-80 °C. | bcrec.id |

| ~50 | Aluminum reacting with NaOH/water solution. | unimore.it |

| 48.1 | Flat Al chips in alkali solutions up to 1M. | mdpi.com |

The reaction kinetics can be modeled using approaches such as the shrinking core model, which describes reactions of solid particles with a surrounding fluid. bcrec.id However, some studies have found that a mass reduction model may fit the experimental data more accurately. bcrec.id The kinetics are often described in phases, starting with an induction period, followed by a rapid reaction stage, and finally a decay period as the reactants are consumed. bcrec.id

Key Influencing Factors:

Temperature : Increasing the reaction temperature generally increases the rate of aluminium dissolution and hydrogen generation. unimore.itscilit.comresearchgate.net This is consistent with the Arrhenius equation, where a higher temperature provides more energy for the reactant molecules to overcome the activation energy barrier. scilit.com

Sodium Hydroxide Concentration : The concentration of the NaOH solution plays a crucial role. The rate of dissolution tends to increase with an increasing concentration of hydroxide. lehigh.eduresearchgate.net However, some studies suggest that beyond a certain concentration, the rate may decrease. researchgate.net The concentration of the alkali promoter is a key parameter governing the reaction kinetics. unimore.it

pH : The pH of the solution is a direct measure of its acidity or alkalinity. The dissolution rate of the protective anodic film on aluminium is significantly faster at a high pH (e.g., pH 13.11) compared to acidic solutions. researchgate.net At both low and high pH values, the corrosive attack on aluminium covers the entire surface. lehigh.edu

Aluminium Surface Area : The physical form of the aluminium, particularly its surface area available for reaction, is a major factor. Increasing the specific surface area of the aluminium reactant increases the reaction rate. unimore.it

Additives : The presence of other ions in the solution can affect the reaction. For instance, the addition of glycerol (B35011) to a sodium hydroxide solution has been shown to suppress the chemical dissolution of the anodic alumina (B75360) film. researchgate.net Conversely, ions like Cl⁻ can favor the removal of the oxide film and promote aluminium corrosion. researchgate.net

Effect of Operating Parameters on Aluminium Dissolution Rate

| Parameter | Effect on Reaction Rate | Source |

|---|---|---|

| Temperature | Increases | unimore.itscilit.comresearchgate.net |

| NaOH Concentration | Increases (up to an optimal point) | unimore.itlehigh.eduresearchgate.net |

| Aluminium Surface Area | Increases | unimore.it |

| pH | Increases at high pH | lehigh.eduresearchgate.net |

Solubilization of Aluminium Oxides and Hydroxides in Alkaline Solutions

The formation of this compound can also be achieved by dissolving aluminium compounds, such as aluminium oxide (alumina) and aluminium hydroxide, in strong alkaline solutions like sodium hydroxide. This principle is fundamental to industrial processes like the Bayer process for alumina production. quora.compnnl.gov

Aluminium oxide (Al₂O₃), commonly known as alumina, reacts with hot, concentrated sodium hydroxide solutions to form soluble sodium tetrahydroxoaluminate. vedantu.comstackexchange.com This reaction is a key step in extracting alumina from bauxite (B576324) ore. pnnl.gov

The chemical equation for this reaction is: Al₂O₃ (s) + 2NaOH (aq) + 3H₂O (l) → 2Na[Al(OH)₄] (aq) quora.comstackexchange.com

The efficiency and rate of this dissolution process are dependent on several factors:

Temperature : Higher temperatures increase the dissolution rate. researchgate.net The process is often carried out at temperatures near the boiling point of the solution. wikipedia.orgatamanchemicals.com

NaOH Concentration : Concentrated NaOH solutions are required for effective dissolution. pnnl.govstackexchange.comatamanchemicals.com Using more concentrated solutions can lead to a semi-solid product. wikipedia.orgatamanchemicals.com For instance, dissolving alumina in a 26 wt.% NaOH solution at 105°C is a condition used in industrial zeolite production. researchgate.net

Alumina Phase : The crystalline form of alumina (e.g., α-alumina or corundum) affects its dissolution rate. Corundum is known to be resistant, but its dissolution rate increases with both increasing temperature and initial NaOH concentration. researchgate.net

Kinetic models, such as the shrinking sphere model, can be used to describe the dissolution process, which is often controlled by the chemical reaction at the particle surface. researchgate.netresearchgate.net

Aluminium hydroxide (Al(OH)₃) is an amphoteric substance, meaning it can react as both a base in the presence of acids and as an acid in the presence of bases. wikipedia.orgquora.com This dual reactivity is central to its chemistry.

As a base (in acidic solution) : It reacts with acids to form an aluminium salt and water. wikipedia.orgquora.com Al(OH)₃ (s) + 3H⁺ (aq) → Al³⁺ (aq) + 3H₂O (l)

As an acid (in basic solution) : It dissolves in strong bases, such as sodium hydroxide, to form the tetrahydroxoaluminate ion. wikipedia.org Al(OH)₃ (s) + OH⁻ (aq) → [Al(OH)₄]⁻ (aq) wikipedia.org

This dissolution in excess alkali is a reversible reaction. researchgate.net If an acid is added to the resulting clear solution of sodium tetrahydroxoaluminate, the aluminium hydroxide will precipitate out again. researchgate.net This reversibility is a foundational concept in aluminium chemistry and is utilized in processes like the Bayer process, where aluminium hydroxide is first dissolved from bauxite ore in a strong base and then later precipitated from the solution. researchgate.net The dissolution of gibbsite (a mineral form of Al(OH)₃) in NaOH is an endothermic (heat-absorbing) reaction. syscad.net

Amphoteric Reactions of Aluminium Hydroxide

| Reactant | Role of Al(OH)₃ | Reaction Equation | Source |

|---|---|---|---|

| Acid (e.g., HCl) | Base | Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O | wikipedia.org |

| Base (e.g., NaOH) | Acid | Al(OH)₃ + NaOH → Na[Al(OH)₄] | wikipedia.org |

Table of Compounds

Industrial Process Chemistry: Insights from Bayer Process Digestion

The principal industrial method for producing this compound is the Bayer process, which is primarily aimed at refining bauxite ore to produce alumina (aluminium oxide). The formation of sodium tetrahydroxoaluminate is a critical intermediate step in this process. wikipedia.org The core of this stage, known as digestion, involves the leaching of the aluminum-containing minerals from the bauxite ore using a hot, concentrated solution of sodium hydroxide (caustic soda). idc-online.comepa.ie

The specific conditions of the digestion process are dictated by the mineralogical composition of the bauxite ore, primarily the form of aluminum hydroxide present. idc-online.com Bauxite can contain gibbsite (Al(OH)₃), böhmite (γ-AlO(OH)), and diaspore (α-AlO(OH)). wikipedia.orgidc-online.com These different forms require varying digestion temperatures and pressures to efficiently dissolve the aluminum content as sodium aluminate. idc-online.com

The fundamental chemical reaction in the digestion of gibbsite can be represented as:

Al(OH)₃ + NaOH → Na⁺[Al(OH)₄]⁻ (aq) wikipedia.org

For böehmite and diaspore, the reaction is:

AlO(OH) + NaOH + H₂O → Na⁺[Al(OH)₄]⁻ (aq) idc-online.com

The dissolution kinetics of gibbsite in sodium hydroxide solutions are strongly dependent on temperature and the concentration of the caustic soda. acs.org Studies have shown that an increase in temperature significantly accelerates the rate of dissolution. The process is typically carried out at temperatures ranging from 150 to 270°C under pressure in digester vessels. wikipedia.orgaluminium.org.au The use of higher temperatures is generally required for the less soluble böehmite and diaspore forms. idc-online.com

Interactive Data Table: Digestion Conditions for Different Bauxite Minerals in the Bayer Process

| Bauxite Mineral | Chemical Formula | Digestion Temperature | Pressure Conditions |

| Gibbsite | Al(OH)₃ | 135-150°C (275-300°F) | Atmospheric |

| Böehmite | γ-AlO(OH) | 205-245°C (400-475°F) | Elevated |

| Diaspore | α-AlO(OH) | > 250°C (> 482°F) | High (approx. 35 atm) |

Advanced Synthetic Approaches and Precursor Routes

Beyond the large-scale industrial Bayer process, more specialized synthetic methodologies have been developed to produce sodium tetrahydroxoaluminate, often with a focus on controlling the purity, particle size, and morphology of the final product. These advanced approaches utilize a variety of precursors and reaction conditions.

One notable advanced synthetic route involves the use of aluminum salts, such as basic aluminum sulfate (BAS), in reaction with a sodium salt. A specific method details the preparation of sodium aluminate from basic aluminum sulfate and sodium carbonate. azom.com This process involves two main stages:

Formation of Sodium Dawsonite (B1143670): Basic aluminum sulfate is treated with a sodium carbonate solution at a controlled temperature, typically around 60°C for several hours, to form sodium dawsonite (NaAl(OH)₂CO₃). azom.com

Thermal Decomposition: The resulting sodium dawsonite is then subjected to thermal decomposition at elevated temperatures. The decomposition begins around 350°C, and crystalline sodium aluminate (NaAlO₂) is formed at temperatures of approximately 670°C and above. scispace.comunt.edu At temperatures around 1000°C, a mixture of sodium aluminate and alpha-alumina may be obtained. azom.com

This method provides a pathway to sodium aluminate from a different precursor than bauxite and allows for the formation of a crystalline product under controlled thermal conditions.

Interactive Data Table: Thermal Decomposition of Sodium Dawsonite

| Temperature Range | Predominant Products |

| 350-550°C | Sodium Carbonate and rho-Alumina |

| > 600°C | Crystalline Sodium Aluminate |

Recent research has focused on novel synthesis techniques that offer greater control over the physical and chemical properties of the resulting aluminate species. These methods are particularly important for applications where specific particle sizes, morphologies, or purities are required.

Sol-Gel Method: The sol-gel process has been employed for the synthesis of nano-sized α-alumina particles, where the control of particle size is a key objective. tarjomefa.comresearchgate.net In this method, precursors such as aluminum isopropoxide and aluminum nitrate (B79036) are used. tarjomefa.comepa.gov The particle size, degree of aggregation, and particle shape can be tailored by adjusting parameters like the stirring time and the use of surfactant stabilizing agents. tarjomefa.comscispace.com For instance, the use of 1/3-benzenedisulfonic acid disodium salt (SDBS) as a surfactant has been shown to produce finer, more dispersed, and spherical nanoparticles compared to sodium bis-2-ethylhexyl sulfosuccinate (Na(AOT)). tarjomefa.com The finest particle sizes, in the range of 20-30 nm, have been achieved with a specific stirring time of 48 hours in the presence of SDBS. tarjomefa.com

Hydrothermal Synthesis: Hydrothermal methods have been utilized to control the morphology of the resulting aluminum-containing compounds. researchgate.net By adjusting the concentration of the starting materials, such as an aluminum nitrate solution and a precipitating agent, products with different morphologies can be selectively obtained. For example, at low aluminum concentrations (e.g., 0.1 mol/L), 2-dimensional plate-like particles can be synthesized, while at higher concentrations (e.g., 0.2 mol/L), 1-dimensional wire-like products can be formed. researchgate.net This demonstrates the potential of hydrothermal synthesis to produce tailored tetrahydroxoaluminate precursor species with specific shapes.

Combustion Synthesis: Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), offers a rapid and energy-efficient route for producing crystalline sodium aluminate. ijsr.netijsr.net This method involves a highly exothermic redox reaction between an oxidizer (e.g., aluminum nitrate) and a fuel (e.g., carbohydrazide) in an aqueous solution. osti.gov The high temperatures generated during the combustion promote the formation of a crystalline product, often without the need for subsequent calcination. ijsr.net This technique has been shown to be effective in producing a homogenous, single-phase monoclinic structure of sodium aluminate with high crystallinity and purity. ijsr.net The properties of the final product can be influenced by parameters such as the fuel-to-oxidizer ratio and the furnace temperature. osti.gov

These advanced synthetic methodologies provide versatile platforms for the production of sodium tetrahydroxoaluminate and its derivatives with controlled characteristics, opening up possibilities for their use in a wider range of specialized applications beyond the traditional scope of the Bayer process.

Structural Characterization and Solution Phase Speciation

Molecular and Ionic Structure of the Tetrahydroxoaluminate Complex

The coordination geometry of the aluminum atom in the tetrahydroxoaluminate complex has been a subject of extensive study. Spectroscopic techniques, particularly ²⁷Al Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, have been instrumental in elucidating its structure. In dilute solutions and under highly alkaline conditions (pH > 13), the aluminum is predominantly found in a tetrahedral coordination. osti.govrsc.org This means the central aluminum atom is bonded to four hydroxide (B78521) groups, forming a tetrahedral [Al(OH)₄]⁻ anion. osti.govbrainly.inwikipedia.org

²⁷Al NMR spectroscopy is particularly sensitive to the coordination environment of the aluminum nucleus. Tetrahedrally coordinated aluminum in the [Al(OH)₄]⁻ anion typically exhibits a sharp resonance peak around 80 ppm. rsc.org This distinct chemical shift allows for its identification and quantification in solution.

While precise bond angles for the [Al(OH)₄]⁻ ion in aqueous solution are challenging to determine directly, theoretical models and crystal structure data of hydrated sodium aluminate provide valuable insights. In the solid state, anhydrous sodium aluminate (NaAlO₂) consists of a framework of corner-linked AlO₄ tetrahedra. wikipedia.org The hydrated form, NaAlO₂·5/4H₂O, contains layers of AlO₄ tetrahedra linked into rings. wikipedia.org For the related sodium tetrahydroxoaluminate, Na[Al(OH)₄], a tetrahedral geometry is consistently observed. In a similar compound, sodium alanate (NaAlH₄), which also features a tetrahedral AlH₄⁻ anion, the Al-H bond length is 1.63 Å. materialsproject.org X-ray diffraction studies on concentrated sodium aluminate solutions have shown that the Al-O bond distance can contract with increasing aluminate concentration, ranging from 1.80 Å at 2 M to 1.74 Å at 6 M Al(OH)₃ in 8 M NaOH. This contraction suggests changes in the ionic interactions and hydration environment at higher concentrations.

| Concentration | Al-O Bond Length (Å) | Method |

|---|---|---|

| 2 M Al(OH)₃ in 8 M NaOH | 1.80 | X-ray Diffraction |

| 6 M Al(OH)₃ in 8 M NaOH | 1.74 | X-ray Diffraction |

The [Al(OH)₄]⁻ anion in an aqueous solution is surrounded by water molecules, forming hydration shells. The interactions between the anion and these water molecules, as well as with the sodium counter-ions (Na⁺), are crucial for the solution's properties. Molecular dynamics simulations have provided significant insights into these interactions. researchgate.netnih.govnih.gov

The negatively charged oxygen atoms of the hydroxide groups in the [Al(OH)₄]⁻ anion can form hydrogen bonds with the hydrogen atoms of the surrounding water molecules. The sodium cations, in turn, are hydrated by water molecules, with the oxygen atoms of water orienting towards the Na⁺ ion. researchgate.net

In dilute solutions, it is believed that the [Al(OH)₄]⁻ and Na⁺ ions exist as separate, fully hydrated species. However, as the concentration increases, the formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs) becomes more significant. In a contact ion pair, the Na⁺ ion is in direct contact with the [Al(OH)₄]⁻ anion, while in a solvent-shared ion pair, they are separated by a single layer of water molecules. rsc.org

The structure of the hydration shell around ions can be complex. For instance, studies on other ions have shown that the first hydration shell can have a different density and water mobility compared to bulk water. nih.govarxiv.org While specific data for the [Al(OH)₄]⁻ anion is still an area of active research, the general principles of ion hydration suggest a dynamic environment with continuous exchange of water molecules between the hydration shell and the bulk solution.

Oligomerization and Polymerization Phenomena in Solution

Under certain conditions of concentration and pH, the monomeric [Al(OH)₄]⁻ ions can undergo condensation reactions to form larger, multinuclear species known as oligomers and polymers.

In more concentrated aluminate solutions, or as the pH is lowered from highly alkaline conditions, the formation of dimeric and other polymeric hydroxoaluminate species occurs. The simplest of these is the dimeric anion, [Al₂(OH)₁₀]⁴⁻, and more commonly the oxo-bridged dimer, [Al₂O(OH)₆]²⁻. The existence of these and other complex polymeric anions like [Na₇Al₃O₈] and [Na₁₇Al₅O₁₆] has been reported. wikipedia.org

The formation of these polymeric species involves the elimination of water molecules as two aluminate units link together, often through a bridging oxygen atom (oxo-bridge). ²⁷Al NMR is a powerful tool to distinguish between these different species. While tetrahedral aluminum in [Al(OH)₄]⁻ gives a signal around 80 ppm, the formation of polymeric species can lead to the appearance of new signals or changes in the existing ones. rsc.org For example, the formation of the Keggin-type polycation [Al₁₃O₄(OH)₂₄]⁷⁺ (often abbreviated as Al₁₃) is well-known in acidic to neutral solutions, and its decomposition kinetics have been studied. brainly.in While this specific species is not expected in the highly alkaline conditions of sodium aluminate solutions, the principles of aluminum polymerization are relevant.

Raman spectroscopy also provides characteristic vibrational frequencies for different aluminum coordination environments. For instance, tetrahedral aluminum sites in solid sodium (hydroxy)aluminates show a characteristic Raman peak around 440 cm⁻¹, while octahedral sites appear at 490-500 cm⁻¹. murdoch.edu.au However, it's important to note that the vibrational spectra of solid-state compounds may not perfectly predict the structure of species in solution. murdoch.edu.au

| Coordination | Technique | Characteristic Signal |

|---|---|---|

| Tetrahedral (e.g., in [Al(OH)₄]⁻) | ²⁷Al NMR | ~80 ppm |

| Tetrahedral | Raman | ~440 cm⁻¹ |

| Octahedral | Raman | 490-500 cm⁻¹ |

The distribution of different aluminum-containing species in an aqueous solution is highly dependent on both pH and the total aluminum concentration. This distribution can be represented graphically in speciation diagrams. osti.govresearchgate.netmdpi.com

In highly alkaline solutions (e.g., pH > 12), the dominant species is the monomeric tetrahydroxoaluminate anion, [Al(OH)₄]⁻. researchgate.netnih.gov As the pH decreases, protonation and subsequent condensation reactions occur, leading to the formation of various polymeric species. Eventually, at lower pH values, solid aluminum hydroxide (Al(OH)₃) precipitates.

The equilibria between these different species can be described by equilibrium constants. For example, the dimerization of two [Al(OH)₄]⁻ ions can be represented by a series of equilibrium reactions. While a comprehensive set of equilibrium constants for all possible polymeric hydroxoaluminates in concentrated alkaline solutions is not fully established, some key reactions have been studied.

The general trend is that with decreasing pH (or increasing acidity), the degree of polymerization increases. Conversely, at very high pH, the polymeric structures tend to break down into the monomeric [Al(OH)₄]⁻ form. The concentration also plays a crucial role; at higher total aluminum concentrations, the formation of polymeric species is favored.

The following table presents a simplified view of the dominant aluminum species at different pH ranges in aqueous solutions.

| pH Range | Dominant Aluminum Species |

|---|---|

| < 4 | [Al(H₂O)₆]³⁺ |

| 4 - 6 | Polymeric hydroxoaluminum cations (e.g., Al₁₃) |

| 6 - 9 | Solid Al(OH)₃ (Gibbsite) |

| > 9 | [Al(OH)₄]⁻ |

The formation and breakdown of polymeric hydroxoaluminates are dynamic processes with specific kinetic pathways. The rates of these reactions determine how quickly the system reaches equilibrium when conditions such as pH or concentration are changed.

The formation of polymers, or polymerization, generally proceeds through a series of condensation reactions. This involves the elimination of a water molecule between two hydroxyl groups of adjacent aluminate units. The kinetics of these reactions can be influenced by temperature, ionic strength, and the presence of other ions in the solution.

Conversely, the breakdown of these polymers, or depolymerization, is essentially a hydrolysis process where water molecules are added back to the oxo or hydroxo bridges, breaking the links between the aluminum centers. Studies on the decomposition of the Al₁₃ polymer have shown that the rates are dependent on pH and the presence of certain ligands that can complex with aluminum. brainly.in For instance, the decomposition rates increase with increasing proton and ligand concentrations. brainly.in

The study of these kinetic pathways is crucial for controlling the properties and stability of sodium aluminate solutions in various applications.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, is a powerful tool for investigating the coordination of aluminum in different chemical environments. In solution, 27Al NMR studies of alkaline aluminate solutions have predominantly identified a sharp resonance peak around 80 ppm, which is assigned to the tetrahedral [Al(OH)4]- anion. psu.eduacs.org However, the chemical shift and line width of this peak can be influenced by factors such as concentration and the presence of other ions, suggesting interactions and equilibria between different species. acs.org

Solid-state 27Al Magic Angle Spinning (MAS) NMR is crucial for characterizing the aluminum coordination in solid sodium aluminate phases. These studies have revealed the presence of both tetrahedrally and octahedrally coordinated aluminum species in various sodium aluminate compounds. murdoch.edu.aursc.org For instance, in sodium (hydroxy)aluminates prepared from highly caustic solutions, 27Al MAS NMR has been used to distinguish between four-coordinate and six-coordinate aluminum sites. murdoch.edu.aursc.org

Advanced techniques like Triple Quantum Magic Angle Spinning (3QMAS) NMR provide even greater resolution, allowing for the differentiation of multiple crystallographically distinct aluminum sites within a solid sample. rsc.orgberkeley.edu 27Al 3QMAS NMR has been instrumental in identifying unique spectroscopic signatures of different tetrahedral aluminum environments in amorphous and crystalline sodium aluminate hydrate (B1144303) phases. rsc.org These studies have helped in understanding the transformation pathways from solution species to solid precipitates. rsc.org

Interactive Data Table: Representative 27Al NMR Chemical Shifts for Aluminate Species

| Species/Phase | Coordination | 27Al Chemical Shift (ppm) | Technique | Reference |

| [Al(OH)4]- (solution) | Tetrahedral | ~80 | Solution NMR | psu.eduacs.org |

| Solid Sodium (hydroxy)aluminates | Tetrahedral | ~86.6 | MAS NMR | psu.edu |

| Solid Sodium (hydroxy)aluminates | Octahedral | ~8.1 | MAS NMR | psu.edu |

| Amorphous Tetrahedral Phase | Tetrahedral | Multiple sites | 3QMAS NMR | rsc.org |

Note: Chemical shifts can vary depending on experimental conditions.

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, serves as a molecular fingerprinting technique to identify functional groups and characterize the structure of aluminate species. In aqueous sodium aluminate solutions, Raman spectroscopy has been pivotal in identifying the presence of the tetrahedral [Al(OH)4]- ion, characterized by a strong, polarized band around 625 cm-1. researchgate.net The intensity and position of this band can change with concentration, indicating shifts in speciation. optica.org Some studies have also suggested the presence of other species, such as the dimeric anion [Al2O(OH)6]2-, based on additional Raman bands. psu.eduresearchgate.net

FTIR spectroscopy complements Raman data and is particularly useful for identifying the presence of hydroxyl (OH) groups and water molecules in hydrated sodium aluminate compounds. mdpi.comresearchgate.net The vibrational spectra of solid sodium (hydroxy)aluminates show distinct bands that can be assigned to tetrahedral and octahedral aluminum sites, though these spectra differ significantly from those of aqueous solutions. murdoch.edu.au

Interactive Data Table: Key Vibrational Bands for Aluminate Species

| Technique | Wavenumber (cm-1) | Assignment | Phase | Reference |

| Raman | ~625 | Symmetric stretch of [Al(OH)4]- | Aqueous Solution | researchgate.net |

| Raman | ~450 | Al(OAl)3 vibration in MSA | Solid | rsc.org |

| Raman | ~500 | AlO6 vibration in NSA | Solid | rsc.org |

| FTIR | 700-728 | Al-O vibrations (octahedral) | Solid | murdoch.edu.aumdpi.com |

| FTIR | 823, 540 | Al-O vibrations (tetrahedral) | Solid | murdoch.edu.au |

MSA: Monosodium Aluminate Hydrate, NSA: Nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), provides detailed information about the local coordination environment of aluminum atoms, such as coordination number and bond distances. nih.govresearchgate.net Studies on aqueous aluminate solutions using X-ray diffraction, a related technique, have shown that the Al-O bond distance can contract with increasing aluminate concentration, suggesting changes in the local structure and potential ion pairing. acs.org XAS is particularly sensitive to the geometry and electronic structure of the absorbing atom and can be used to probe Al speciation in complex solutions. nih.govacs.org While specific XAS studies on "Aluminium sodium tetrahydroxide" are not abundant in the provided search results, the technique's utility in determining the coordination of aluminum in various complexes is well-established. nih.govacs.org

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles in a solution. nih.gov In the context of sodium aluminate solutions, DLS can be employed to study nucleation and the growth of particles, providing insights into the early stages of precipitation. unisa.edu.auresearchgate.net This is crucial for understanding the stability of supersaturated solutions and the mechanisms of solid phase formation.

Potentiometric titration is an analytical method used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. ste-mart.com In the study of aluminate solutions, potentiometric titrations can be used to investigate the speciation and equilibria present. rsc.org By titrating with an acid or a complexing agent, changes in the concentration of free hydroxide ions or aluminum species can be monitored, providing data on the formation of different aluminate complexes and ion pairs. rsc.orgasianpubs.orgacs.org

Crystalline Architectures of Related Sodium Aluminate Phases

The crystal structures of both anhydrous and hydrated sodium aluminates have been determined, revealing complex frameworks.

Anhydrous Sodium Aluminate (NaAlO2): The anhydrous form possesses a three-dimensional framework built from corner-sharing AlO4 tetrahedra. wikipedia.org It crystallizes in the orthorhombic space group Pna21. materialsproject.orgosti.gov In this structure, each aluminum atom is bonded to four oxygen atoms, and each sodium atom is also coordinated to four oxygen atoms, forming distorted tetrahedra. materialsproject.org

Hydrated Sodium Aluminate (NaAlO2 · 5/4H2O): The hydrated form, more relevant to the tetrahydroxide, has a layered structure. wikipedia.org It crystallizes in the tetragonal space group P421m. osti.gov The structure consists of layers of corner-sharing AlO4 tetrahedra that form four- and eight-membered rings. osti.gov These layers are held together by sodium ions and water molecules, which form hydrogen bonds with the oxygen atoms of the AlO4 tetrahedra. wikipedia.orgosti.gov Within this structure, one of the oxygen atoms in each AlO4 coordination sphere is a hydroxyl group. osti.gov

Another important hydrated phase is nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA; Na9[Al(OH)6]2(OH)3·6H2O). This compound contains monomeric, octahedrally coordinated Al3+ ions encapsulated within a matrix of edge-sharing sodium octahedra that are coordinated with water and hydroxyls. rsc.org

Interactive Data Table: Crystallographic Data for Sodium Aluminate Phases

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Anhydrous Sodium Aluminate | NaAlO2 | Orthorhombic | Pna21 | 3D framework of corner-sharing AlO4 tetrahedra | wikipedia.orgmaterialsproject.orgosti.gov |

| Hydrated Sodium Aluminate | NaAlO2·5/4H2O | Tetragonal | P421m | Layers of corner-sharing AlO4 tetrahedra | wikipedia.orgosti.gov |

| Nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) | Na9[Al(OH)6]2(OH)3·6H2O | Triclinic | P-1 | Monomeric, octahedral [Al(OH)6]3- units | rsc.org |

X-ray Diffraction (XRD) Analysis of Precipitated Phases and Crystallinity

X-ray Diffraction (XRD) is a primary analytical technique for the structural characterization of solid materials precipitated from sodium aluminate solutions. This method is crucial for identifying the specific crystalline phases (polymorphs) of aluminum hydroxide, determining the degree of crystallinity, and estimating crystallite size. The nature of the precipitated solid is highly dependent on process conditions such as temperature, pH, and the presence of seed crystals.

Detailed Research Findings

The solid phase that precipitates from a sodium aluminate ([NaAl(OH)₄]) solution is typically a form of aluminum hydroxide, Al(OH)₃. XRD analysis is instrumental in distinguishing between the main polymorphs of Al(OH)₃: gibbsite (γ-Al(OH)₃), bayerite (α-Al(OH)₃), and nordstrandite. Each of these crystalline forms has a unique atomic arrangement, resulting in a distinct X-ray diffraction pattern.

Research has shown that precipitation conditions significantly influence which polymorph is formed. For instance, studies on the precipitation of aluminum hydroxide from sodium aluminate solutions have demonstrated that temperature is a critical factor. In one study, precipitates obtained at 25 °C showed the presence of bayerite, which was not observed in the product obtained at 35 °C, indicating that bayerite may dissolve or transform at the higher temperature. mdpi.com Other research has indicated that temperatures over 40 °C can favor the formation of dawsonite (B1143670), another aluminum-containing phase, especially during carbonation processes. mdpi.com In contrast, elevated temperatures exceeding 60 °C have been reported to promote the formation of gibbsite. mdpi.com

The crystallinity of the precipitate is also assessed using XRD. Highly crystalline materials produce sharp and intense diffraction peaks, whereas amorphous or poorly crystalline materials result in broad, diffuse peaks. ijsr.netpnnl.gov For example, the XRD pattern of sodium aluminate synthesized via a combustion method revealed sharp, intense peaks corresponding to a monoclinic phase, indicating high crystallinity. ijsr.net In contrast, some precipitation processes can yield an intermediate, amorphous, tetrahedrally coordinated sodium aluminate hydrate phase, which subsequently crystallizes upon cooling. rsc.org The width of the diffraction peaks can also be used to estimate the size of the crystallites; broader peaks are indicative of smaller crystallites. rsc.org

The addition of seed crystals is a common practice in industrial processes like the Bayer process to control the particle size and polymorph of the final product. mdpi.comresearchgate.netmalvernpanalytical.com XRD analysis confirms the identity of the precipitated phase, which typically matches the seed material. For example, when gibbsite is used as a seed, the precipitate is predominantly gibbsite. researchgate.net The XRD patterns of such products show peaks characteristic of gibbsite, although the peak width and intensity can indicate a lower degree of crystallization compared to metallurgical grade hydroxide. mdpi.com

Interactive Data Table: Characteristic XRD Peaks for Aluminum Hydroxide Polymorphs

The following table displays typical 2θ values for the major diffraction peaks of gibbsite and bayerite, the most common polymorphs precipitated from sodium aluminate solutions, when analyzed with Cu Kα radiation.

| Phase | 2θ (degrees) | (hkl) Miller Indices |

| Gibbsite | 18.3 | (002) |

| 20.3 | (110) | |

| 26.8 | (20-2) | |

| 37.9 | (11-3) | |

| 38.4 | (220) | |

| Bayerite | 18.8 | (001) |

| 20.5 | (110) | |

| 27.9 | (021) | |

| 41.2 | (200) | |

| 53.0 | (002) |

Note: Peak positions can vary slightly based on sample preparation and instrument calibration.

Interactive Data Table: Summary of XRD Findings on Precipitated Phases

This table summarizes findings from various studies on the precipitation from sodium aluminate solutions, highlighting the process conditions and the resulting phases identified through XRD analysis.

| Study Focus | Precipitation Conditions | Phases Identified by XRD | Key Findings | Reference |

| Seeding Effect | 25 °C, active seed addition | Gibbsite and a small amount of bayerite | Bayerite acts as a binder for gibbsite particles. The bayerite peak disappears at 35 °C. | mdpi.com |

| Pedersen Process | Carbonation and aging at various temperatures | Bayerite, gibbsite, nordstrandite, dawsonite | Temperatures over 40 °C favored dawsonite formation. Aging was necessary to convert boehmite to bayerite and gibbsite. | mdpi.com |

| Amorphous Intermediates | Dissolution of AlOOH in molten NaOH·H₂O, then cooling | Amorphous sodium aluminate hydrate, crystalline NSA (Na₂Al₂(OH)₁₀), NaOH·H₂O | An amorphous, tetrahedrally coordinated phase forms first and crystallizes upon cooling into an octahedrally coordinated phase. | rsc.org |

| Bayer Process Simulation | Seeding with gibbsite | Gibbsite | The precipitated phase is primarily gibbsite, but with lower crystallinity compared to the seed material. | mdpi.com |

| Synthesis Method | Combustion synthesis | Monoclinic sodium aluminate (NaAl₅O₈) | The method produces a highly crystalline, single-phase product without detectable impurities. | ijsr.net |

Decomposition, Precipitation, and Solid State Transformations

Hydrolysis and Precipitation of Aluminium Hydroxide (B78521) from Aluminate Solutions

The precipitation of aluminium hydroxide from sodium aluminate solutions, the industrial precursor of which is aluminium sodium tetrahydroxide, is a critical step in the Bayer process for alumina (B75360) production. This process involves the controlled decomposition of a supersaturated sodium aluminate solution to yield solid aluminium hydroxide. The resulting precipitate's characteristics are dictated by a complex interplay of thermodynamic and kinetic factors.

Thermodynamic and Kinetic Control of Al(OH)₃ Precipitation

The driving force for the crystallization of aluminium hydroxide from an aluminate solution is the difference in chemical potential between the dissolved aluminate species and the solid aluminium hydroxide phase. aqw.com.au This is directly related to the supersaturation of the solution. Thermodynamically, the precipitation of Al(OH)₃ is favored when the solution is supersaturated with respect to one of its polymorphs.

Impact of Seed Crystals and Heterogeneous Nucleation on Crystallization

The introduction of seed crystals is a cornerstone of industrial aluminium hydroxide precipitation. Seeding provides pre-existing surfaces for crystal growth, bypassing the often slow and unpredictable process of homogeneous nucleation. youtube.com Heterogeneous nucleation, which occurs on the surface of these seed crystals or other foreign particles, has a lower energy barrier compared to homogeneous nucleation, where nuclei form spontaneously within the bulk solution. youtube.comyoutube.com This makes heterogeneous nucleation the preferred pathway for crystallization. youtube.com

The characteristics of the seed material significantly influence the final product. The use of active seeds, which have a high specific surface area, can substantially increase the precipitation rate. mdpi.com For instance, an active seed with a BET surface area of 34 m²/g has been shown to be much more effective than industrial seeds with surface areas of 0.1–5 m²/g. mdpi.com Increasing the amount of seed added to the solution also enhances the precipitation rate. mdpi.com The surface of the seed crystals provides active sites where new layers of gibbsite can precipitate. aqw.com.au The process of crystallization on the seed surface involves several stages, including the collision of particles, their association, and subsequent consolidation or "cementation" through crystal growth. oup.com

Influence of Environmental Factors (pH, Temperature, CO₂ Sparging) on Precipitate Morphology

The morphology and crystalline phase of the precipitated aluminium hydroxide are highly sensitive to environmental conditions such as pH, temperature, and the introduction of gases like carbon dioxide.

pH: The pH of the solution plays a critical role in determining which polymorph of aluminium hydroxide is formed. Generally, gibbsite formation is favored in more acidic conditions (pH below approximately 5.8), while bayerite tends to precipitate in more alkaline solutions (pH above 5.8). rruff.info Studies have shown that amorphous aluminum hydroxide precipitates at pH 5 and 6, boehmite at pH 7, and bayerite in the pH range of 8 to 11. researchgate.net The particle size of the precipitate also tends to decrease as the pH of precipitation increases. nih.gov

Temperature: Temperature affects both the rate of precipitation and the resulting polymorph. Higher temperatures generally favor the formation of gibbsite. mdpi.com For instance, increasing the precipitation temperature from 20°C to 35°C can increase the precipitation rate from 40% to 60%. mdpi.com In the context of carbonation, higher temperatures (e.g., 70°C) also favor gibbsite formation over bayerite, which is more likely to form at room temperature. mdpi.com Thermodynamic studies have indicated that at temperatures of 70°C, 75°C, and 80°C, the precipitation of aluminum hydroxide occurs at a pH above 11. uctm.eduresearchgate.net

CO₂ Sparging: The injection of carbon dioxide into an aluminate solution, a process known as carbonation, is another method to induce precipitation. CO₂ reacts with water to form carbonic acid, which then neutralizes the hydroxide ions in the solution, causing the aluminate to decompose and precipitate as aluminium hydroxide. uctm.eduresearchgate.net The pH of the solution is a critical parameter in this process. At a pH of 11, bayerite is the major phase precipitated, while at lower pH values of 9 and 10, dawsonite (B1143670) can also be formed. researchgate.netresearchgate.net The flow rate of CO₂ and the duration of sparging also influence the final product.

Control Over Polymorph Selection (e.g., Gibbsite, Bayerite, Nordstrandite, Dawsonite)

The selective precipitation of a specific aluminium hydroxide polymorph is a key objective in many industrial applications. The four main crystalline polymorphs are gibbsite, bayerite, nordstrandite, and doyleite. researchgate.netresearchgate.net

Gibbsite (γ-Al(OH)₃): This is the most stable polymorph under ambient conditions and is the desired product of the Bayer process. Its formation is generally favored by lower pH (less than ~5.8) and higher temperatures. rruff.infomdpi.com The presence of certain organic acids can also promote the formation of gibbsite over bayerite. rruff.info

Bayerite (α-Al(OH)₃): This polymorph typically forms in alkaline solutions (pH > 5.8). rruff.info It is also known to precipitate at lower temperatures compared to gibbsite. koreascience.kr Bayerite can transform into the more stable gibbsite over time, particularly under certain chemical conditions. researchgate.net

Nordstrandite: This is a rarer polymorph and is thought to be the stable form in some alkaline solutions, potentially forming from the transformation of bayerite. rruff.info It has been found in environments rich in alkaline ions with a basic pH. researchgate.net

Dawsonite (NaAl(OH)₂CO₃): This sodium aluminium hydroxycarbonate can precipitate from sodium aluminate solutions, particularly during carbonation processes. mdpi.comresearchgate.net Its formation is favored by higher concentrations of sodium carbonate in the starting solution. mdpi.com For instance, at a sodium carbonate concentration of 160 g/L, dawsonite can be the sole precipitate. mdpi.com The presence of dawsonite is often considered an impurity in processes aimed at producing pure aluminium hydroxide. uctm.edu

The selection of a particular polymorph is therefore a result of careful control over parameters like pH, temperature, reactant concentrations, and the presence of specific ions or additives.

Role of Solution Impurities and Additives in Crystal Growth and Product Purity

The presence of impurities and additives in the aluminate solution can have a profound impact on the crystal growth, morphology, and purity of the final aluminium hydroxide product.

Inorganic Impurities: The influence of small amounts of inorganic impurities on the growth of gibbsite crystals has been found to be relatively negligible in some studies. researchgate.net However, the type of alkali metal ion in the solution (e.g., sodium, potassium, cesium) can significantly influence the morphology of the resulting gibbsite crystals. researchgate.net Calcium is one impurity that has been shown to cause an induction period during gibbsite precipitation, which can be eliminated by removing the calcium from the liquor. aqw.com.au

Organic Additives: Organic compounds, often present in industrial Bayer liquors, can act as crystal habit modifiers and inhibitors of agglomeration. researchgate.net Polyalcohols have been observed to be stronger inhibitors of gibbsite crystallization than polycarboxylic acids. researchgate.net The specific characteristics of the organic additive, such as the number and spacing of functional groups, can have a significant effect. researchgate.net For instance, sodium oxalate, a common organic impurity, can decrease the precipitation rate and final particle size of gibbsite by precipitating on the seed crystals and covering active sites. researchgate.netresearcher.life Conversely, some additives can be used to improve the product, for example, by increasing the median particle size and improving the strength of the crystals. researchgate.net The addition of methanol (B129727) has also been shown to improve the precipitation of gibbsite. sibran.ru

Thermal Transformations of Aluminium Hydroxide Precursors

The aluminium hydroxide polymorphs obtained from the precipitation process serve as precursors for the production of various forms of alumina (aluminium oxide, Al₂O₃) through thermal decomposition. The specific transformation pathway and the resulting alumina phases are dependent on the starting aluminium hydroxide polymorph and the heating conditions.

The thermal decomposition of gibbsite (Al(OH)₃) is a multi-step process. Upon heating, gibbsite first undergoes partial dehydroxylation to form boehmite (AlOOH) and water. researchgate.neticm.edu.pl This initial transformation occurs at around 230-300°C. psu.eduresearchgate.net With further heating, boehmite decomposes to form various transition aluminas, such as chi (χ)-Al₂O₃ and gamma (γ)-Al₂O₃, at temperatures around 500-600°C. icm.edu.plpsu.edu The final transformation to the most stable form, alpha (α)-Al₂O₃ (corundum), typically occurs at temperatures above 1000-1200°C. researchgate.netresearchgate.net The exact sequence and transition temperatures can be influenced by factors like particle size and heating rate. icm.edu.plresearchgate.net

Bayerite (α-Al(OH)₃) also undergoes thermal decomposition to form alumina. Its transformation path is similar to gibbsite in that it forms transition aluminas before converting to α-Al₂O₃ at high temperatures. For example, bayerite can transform to γ-Al₂O₃, which then transforms to other transition aluminas like ε-Al₂O₃ and θ-Al₂O₃ before finally forming α-Al₂O₃ at around 1000°C. researchgate.net

Nordstrandite , being another polymorph of Al(OH)₃, is also expected to decompose upon heating to form alumina, likely through intermediate phases similar to gibbsite and bayerite.

Dawsonite [NaAl(OH)₂CO₃] decomposes upon heating in a distinct manner. By 350°C, the dawsonite structure collapses, losing its hydroxyl water and a significant portion of its carbonate as CO₂. msaweb.orggeoscienceworld.orggeoscienceworld.org The resulting material is amorphous and gradually loses the remaining CO₂. At approximately 670°C, this amorphous phase crystallizes to form sodium aluminate (NaAlO₂). msaweb.orggeoscienceworld.orggeoscienceworld.org Other studies have indicated that between 350°C and 550°C, the main decomposition products are sodium carbonate and a low-temperature form of alumina, identified as rho-alumina. unt.eduosti.gov At temperatures of 600°C and above, these products can react to form crystalline sodium aluminate. unt.eduosti.gov A method for preparing sodium aluminate involves heating sodium dawsonite, which decomposes at 320°C, with crystalline sodium aluminate being detected at 800°C and fully formed by 900°C. azom.com

The following table summarizes the key thermal decomposition stages for these aluminium hydroxide precursors.

| Precursor | Intermediate Phases | Final Product (at high temp.) | Approximate Decomposition Temperatures |

| Gibbsite | Boehmite, χ-Al₂O₃, γ-Al₂O₃ | α-Al₂O₃ | Dehydroxylation starts ~220-230°C; Formation of transition aluminas ~500-600°C; Formation of α-Al₂O₃ >1000°C |

| Bayerite | γ-Al₂O₃, ε-Al₂O₃, θ-Al₂O₃ | α-Al₂O₃ | Transformation to α-Al₂O₃ ~1000°C |

| Nordstrandite | Transition Aluminas | α-Al₂O₃ | Decomposition pathway similar to other Al(OH)₃ polymorphs |

| Dawsonite | Amorphous phase, Sodium Carbonate, rho-Alumina | Sodium Aluminate (NaAlO₂) | Structure collapse ~350°C; Formation of NaAlO₂ ~670-900°C |

Kinetic Modeling of Dehydroxylation Processes

The dehydroxylation of this compound is the process by which water is removed from its structure through heating, leading to the formation of sodium aluminate (NaAlO₂) and subsequently alumina. The kinetics of this process can be modeled to understand the reaction rates and mechanisms.

The decomposition of supersaturated sodium aluminate solutions, a related process, has been modeled as a consecutive two-step reaction. In one study, the rate constants for these elementary reactions were determined to be k₁ = 0.02447 h⁻¹ and k₂ = 0.3046 h⁻¹, respectively researchgate.net. This model helps in predicting the concentration of different aluminum-containing species over time during the decomposition process researchgate.net.

Kinetic studies of the thermal decomposition of related aluminum hydroxides, such as gibbsite (Al(OH)₃), provide insights into the dehydroxylation process. The decomposition of gibbsite is a multi-stage process, with the main dehydroxylation step occurring between approximately 200°C and 320°C upb.ro. The activation energy for the dehydroxylation of kaolinite, another aluminosilicate (B74896) mineral, has been found to be approximately 51 kcal/mole in a vacuum, and this value is sensitive to the ambient water vapor pressure arizona.edu. For the aluminum-water reaction catalyzed by NaOH/NaAlO₂, an activation energy of around 71 kJ/mol has been reported, indicating the process is controlled by a chemical reaction step bcrec.id.

The table below summarizes kinetic parameters for the dehydroxylation and decomposition of related aluminum compounds, which can provide an approximation for the processes involving this compound.

| Compound/Process | Kinetic Model/Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Supersaturated Sodium Aluminate Solution | Rate Constant (k₁) | 0.02447 h⁻¹ | Consecutive reaction model | researchgate.net |

| Supersaturated Sodium Aluminate Solution | Rate Constant (k₂) | 0.3046 h⁻¹ | Consecutive reaction model | researchgate.net |

| Kaolinite Dehydroxylation | Activation Energy (Ea) | ~51 kcal/mole | In vacuo | arizona.edu |

| Aluminum-Water Reaction (NaOH/NaAlO₂ catalyst) | Activation Energy (Ea) | 71 kJ/mol | - | bcrec.id |

| Gibbsite (Al(OH)₃) Dehydroxylation | Temperature Range | ~200-320°C | Thermal decomposition | upb.ro |

Pathways to Transitional and Alpha-Alumina Formation

The thermal decomposition of this compound and its precursor, aluminum hydroxide, does not directly yield the most stable alpha-alumina (α-Al₂O₃) phase. Instead, it proceeds through a series of metastable transitional alumina phases. The specific pathway and the temperatures at which these transformations occur are influenced by factors such as the starting material's structure, particle size, and the heating rate.

The generally accepted transformation sequence starting from aluminum hydroxide (gibbsite) is as follows:

Gibbsite (Al(OH)₃) → Boehmite (γ-AlOOH) → Gamma-Alumina (γ-Al₂O₃) → Delta-Alumina (δ-Al₂O₃) → Theta-Alumina (θ-Al₂O₃) → Alpha-Alumina (α-Al₂O₃)

The formation of these transitional phases occurs over specific temperature ranges:

Gamma-Alumina (γ-Al₂O₃): Forms from the dehydration of boehmite at temperatures around 400-500°C bohrium.com.

Delta-Alumina (δ-Al₂O₃): Appears from the transformation of γ-Al₂O₃ at temperatures above 800°C.

Theta-Alumina (θ-Al₂O₃): Forms from δ-Al₂O₃ at temperatures exceeding 1000°C.

Alpha-Alumina (α-Al₂O₃): The final, stable phase emerges from θ-Al₂O₃ at temperatures above 1100°C, with the transformation often completing around 1200°C.

The table below details the temperature ranges for the formation of these different alumina phases.

| Alumina Phase | Formation Temperature Range (°C) | Precursor Phase | Reference |

|---|---|---|---|

| Gamma-Alumina (γ-Al₂O₃) | 400 - 500 | Boehmite (γ-AlOOH) | bohrium.com |

| Delta-Alumina (δ-Al₂O₃) | > 800 | Gamma-Alumina (γ-Al₂O₃) | |

| Theta-Alumina (θ-Al₂O₃) | > 1000 | Delta-Alumina (δ-Al₂O₃) | |

| Alpha-Alumina (α-Al₂O₃) | > 1100 | Theta-Alumina (θ-Al₂O₃) |

The particle size of the initial aluminum hydroxide can influence these transformation temperatures. For instance, smaller particles may transform at slightly lower temperatures compared to larger particles upb.ro. The heating rate also plays a crucial role; a slower heating rate can lead to better-defined phase transformations. The final α-Al₂O₃ is a hexagonal, thermodynamically stable phase that is widely used in various industrial applications due to its hardness and thermal stability.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Investigations of Aluminate Species

Quantum mechanical (QM) methods are based on solving the fundamental equations of quantum mechanics to describe the electronic structure and energy of molecules. These calculations provide a highly detailed picture of bonding, reactivity, and molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying aluminate species. Researchers employ DFT to determine optimized molecular geometries, vibrational frequencies, reaction energies, and electronic properties. nih.gov

Key research findings from DFT studies include:

Structural Properties and Stability: DFT calculations have been used to investigate the structural and thermodynamic properties of various aluminum-hydrogen compounds and aluminate complexes. nih.govmdpi.com For instance, studies on aluminum hydrides show that DFT can accurately predict hexagonal phase structures and negative formation energies, indicating thermodynamic stability. mdpi.com For aluminate complexes, methods like B3LYP with basis sets such as 6-311G* are used to calculate molecular geometries and vibrational frequencies, which show good agreement with experimental data. nih.gov

Electronic Properties: The electronic characteristics of aluminum complexes, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are calculated using DFT. rdd.edu.iq These properties are crucial for predicting the chemical reactivity of the aluminate ion. rdd.edu.iq

Charge Transfer and Bonding: DFT, in conjunction with experimental techniques, has been used to analyze electronic charge transfer, for example, between adsorbed metal atoms and alumina (B75360) (Al₂O₃) surfaces. mdpi.com Such studies reveal that charge is transferred from the metal to the alumina, a finding supported by DFT calculations which can quantify this transfer and describe the bonding interactions. mdpi.com

Table 1: Representative Applications of DFT in Aluminate-Related Research

| Studied System | DFT Functional/Method | Basis Set | Key Properties Investigated | Reference(s) |

|---|---|---|---|---|

| Aluminate Compounds | B3LYP | 6-311G* | Molecular geometry, vibrational frequencies, energies, natural bond orbital (NBO) | nih.gov |

| Aluminum Metal Complexes | B3LYP | SDD | Optimized structural parameters, HOMO-LUMO energy gap, global hardness/softness | rdd.edu.iq |

| Al-Based Hydrides (XAl₂H₂) | - | - | Structural, electronic, mechanical, and thermodynamic properties; formation energies | mdpi.com |

| Fe Atoms on Alumina Surface | - | - | Electronic charge transfer, optimized adsorption structures, work function changes | mdpi.com |

Ab initio (Latin for "from the beginning") molecular orbital calculations solve the Schrödinger equation without using empirical parameters derived from experimental data. These methods are computationally intensive but highly accurate, making them ideal for studying reaction mechanisms and characterizing transient species like reaction intermediates. pku.edu.cnnist.gov

Applications in the study of aluminate and related species include:

Mechanism and Energetics: Highly correlated ab initio calculations are used to map the potential energy surfaces of reactions. nist.gov For example, in studies of ion-water reactions, these methods can identify barrierless reaction pathways leading to the formation of intermediates, which are then characterized by their energies relative to reactants and products. nist.gov

Transition State Analysis: These calculations can locate and characterize the transition states of reactions, which correspond to the highest energy point along a reaction coordinate. nist.gov The energy of the transition state relative to the intermediate determines the activation barrier for a particular reaction step. nist.gov

Ab Initio Molecular Dynamics (AIMD): This technique combines ab initio calculations with molecular dynamics simulations, allowing for the study of chemical reactions as they evolve over time. chemrxiv.orgresearchgate.net AIMD is particularly useful for analyzing the speciation and reactivity in complex systems, such as the mixtures of AlCl₃ and urea (B33335) used in aluminum batteries, where it can reveal the formation of various ionic species and reaction mechanisms. chemrxiv.org

To accurately model chemical processes in solution, the effect of the solvent must be included. Computational chemists use two main approaches: continuum (or implicit) solvation models and explicit solvation.

Continuum Solvation Models: These models treat the solvent as a continuous medium with a characteristic dielectric permittivity, rather than as individual molecules. q-chem.comtechconnect.org This approach, implemented in models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), significantly reduces computational cost. q-chem.comtechconnect.orggithub.io Such models have been used to explore the solvation and transformation mechanisms of the [Al(OH)₄]⁻ ion. researchgate.net The solute's electron density polarizes the dielectric continuum, creating a reaction field that in turn interacts with the solute, capturing the bulk electrostatic effects of the solvent. youtube.com

Explicit Solvation Dynamics: In this approach, a finite number of individual solvent molecules (e.g., water) are included in the quantum mechanical calculation along with the solute. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Studies on the hydration of aluminum ions have used explicit water molecules to investigate the structure of the solvation shells. For instance, the deprotonated Al(H₂O)₂(OH)₄⁻ complex was shown to evolve into a tetra-coordinated [Al(OH)₄]⁻ ion with two water molecules in its second solvation shell. researchgate.net Combining explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent is a common hybrid approach to balance accuracy and efficiency. researchgate.net

Table 2: Comparison of Solvation Models for Aluminate Species

| Model Type | Description | Advantages | Disadvantages | Typical Application for Aluminate |

|---|---|---|---|---|

| Continuum (Implicit) | Solvent is a continuous dielectric medium. q-chem.com | Computationally efficient; good for bulk electrostatic effects. | Does not capture specific local interactions like hydrogen bonds. | Calculating solvation free energies; geometry optimization in solution. researchgate.netyoutube.com |

| Explicit | Individual solvent molecules are included in the simulation. researchgate.net | Accurately models specific solute-solvent interactions (e.g., H-bonds); provides structural details of solvation shells. | Computationally very expensive; limited to a small number of solvent molecules. | Investigating the structure of the first and second solvation shells around the [Al(OH)₄]⁻ ion. researchgate.net |

Molecular Dynamics Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations use classical mechanics (Newton's equations of motion) to model the physical movements of atoms and molecules over time. youtube.com By defining a "force field"—a set of parameters and equations describing the potential energy of the system—MD can simulate large systems containing thousands or millions of atoms for nanoseconds or longer. This makes it an essential tool for studying dynamic processes like diffusion, complex formation, and surface interactions. youtube.comrsc.org

MD simulations provide a window into the time-dependent behavior of sodium and tetrahydroxoaluminate ions in aqueous solution.

Ion Diffusion and Conductivity: MD can be used to calculate the self-diffusion coefficients of ions and water molecules, as well as the ionic conductivity of the solution. nih.govnih.gov For example, in simulations of sodium aluminosilicate (B74896) hydrate (B1144303) (NASH) gels, the diffusivity of water and sodium ions was shown to increase dramatically with temperature due to a reduction in the connectivity of the aluminosilicate network. nih.gov

Solvation Structure: The structure of the solution around each ion can be analyzed using radial distribution functions (RDFs), which give the probability of finding one atom at a certain distance from another. This reveals the structure of hydration shells and the extent of ion pairing between Na⁺ and [Al(OH)₄]⁻.

Complex and Oligomer Formation: In concentrated aluminate solutions, [Al(OH)₄]⁻ ions can polymerize to form larger oligomeric species. MD simulations can be used to study the initial stages of this process, revealing how aluminate oligomers form and interact with other species in solution, similar to how they are studied in alkali-activated mineral systems. rsc.org

The interaction of aluminate ions with solid surfaces is critical in processes like mineral dissolution and precipitation. MD simulations are uniquely suited to study these interfacial phenomena. researchgate.netrsc.org

Adsorption on Mineral Surfaces: All-atom MD simulations have been used to investigate the structural and dynamic behavior of water and ions at mineral interfaces, such as alumina (Al₂O₃) and various clays. researchgate.netrsc.org These studies show that interfacial water molecules form well-defined layers with preferential orientations and slower dynamics compared to bulk water. researchgate.net

Role of Counter-Ions and Surface Charge: The adsorption of charged species like aluminate onto mineral surfaces is heavily influenced by surface charge and the presence of counter-ions. rsc.org MD simulations of organic ion adsorption on charged clay surfaces show that counter-ions (like Ca²⁺ or Na⁺) can play a crucial role in stabilizing the adsorbed layer through electrostatic interactions. rsc.org A similar mechanism would be expected for the adsorption of [Al(OH)₄]⁻.

Interaction Mechanisms: Simulations can elucidate the specific interactions driving adsorption, including electrostatic forces, hydrogen bonding between the ion's hydroxyl groups and surface sites, and van der Waals forces. rsc.orgnih.gov For instance, studies on clay minerals have highlighted the importance of both strong hydrogen bonding to the surface and hydrophobic interactions between adsorbed molecules in stabilizing adsorbed clusters. rsc.org

Thermodynamic and Kinetic Modeling of Aluminate Systems

Modeling the thermodynamic and kinetic properties of aluminate systems is essential for predicting their behavior under various conditions. These models are foundational for enhancing the efficiency of processes involving the synthesis and decomposition of sodium aluminate. rudmet.ru

The ionic composition and structure of aluminate solutions are critical factors in the theory of alkali-based alumina production. rudmet.ru Thermodynamic modeling allows for the prediction of the various aluminum-containing species present in solution and their relative stabilities.

In aqueous solutions, the primary aluminate species is the tetrahedral tetrahydroxoaluminate anion, [Al(OH)₄]⁻. acs.orgacs.orgquora.com However, the actual speciation is highly dependent on factors such as temperature and the concentration of caustic soda (NaOH). rudmet.rustackexchange.com Ab initio quantum mechanical calculations have been employed to study species like Al(OH)₃, [Al(OH)₄]⁻, and the ion pair NaAl(OH)₄ in both gaseous and aqueous phases. geoscienceworld.org These studies help in understanding the energetic properties and stability of these fundamental species. For instance, the calculated free energy change for the acid dissociation of hydrated gibbsite to form [Al(OH)₄]⁻ highlights the stability of the tetrahydroxoaluminate anion in solution. geoscienceworld.org

Thermodynamic models indicate that in the Na₂O–Al₂O₃–H₂O system, aluminate can exist as hydrated monomers and dimers of the meta-aluminate ion. rudmet.ru The presence and proportion of these different ionic forms are influenced by the concentration of the alkaline component and the temperature. rudmet.ru As the concentration of aluminate increases, a significant contraction of the Al-O bond distance has been observed, and the formation of contact sodium aluminate ion pairs becomes more prevalent. acs.org The equilibrium in these systems also dictates the solubility of aluminum hydroxides like gibbsite. pnnl.gov Models have been developed to predict this solubility by accounting for the influence of other solution components, such as sodium nitrate (B79036) and sodium nitrite, on the activity coefficients of hydroxide (B78521) and the aluminate ion. pnnl.gov

The complexity of these solutions means that the actual species can range from Na[Al(OH)₄] to Na₃[Al(OH)₆], depending on the specific reaction conditions. stackexchange.com

| Species | Formula | Description | Primary Reference |

|---|---|---|---|

| Tetrahydroxoaluminate | [Al(OH)₄]⁻ | Predominant monomeric species in dilute alkaline solutions. | acs.org |

| Sodium Tetrahydroxoaluminate | Na[Al(OH)₄] | Contact ion pair, more prevalent in concentrated solutions. | acs.orgquora.com |

| Aluminate Dimer | [Al₂(OH)₁₀]²⁻ (example) | Polymeric species that can form in more complex or concentrated solutions. | rudmet.ru |

| Sodium Hexahydroxoaluminate | Na₃[Al(OH)₆] | A different product that can form depending on temperature and NaOH concentration. | stackexchange.com |

Predictive kinetic models are crucial for controlling the synthesis and decomposition of sodium aluminate solutions, particularly in industrial applications like alumina production where the precipitation of aluminum hydroxide from supersaturated solutions is a key step.

The synthesis of sodium aluminate is often achieved by dissolving aluminum hydroxide in a sodium hydroxide solution at elevated temperatures. wikipedia.org The kinetics of this dissolution process are complex and form the basis of manufacturing methods. wikipedia.orggoogle.com

The decomposition of supersaturated sodium aluminate solutions to precipitate aluminum hydroxide has been a focus of extensive kinetic modeling. This spontaneous decomposition is considered a consecutive complicated reaction. researchgate.net Kinetic models have been established to describe this process, often involving intermediate species. researchgate.net For example, one study using UV spectroscopy identified an intermediate and modeled the decomposition as a two-step reaction, calculating the rate constants for each elementary reaction. researchgate.net

Another approach to modeling the decomposition kinetics involves developing equations based on experimental data under specific conditions of temperature and concentration. researchgate.netresearchgate.net These models can predict the decomposition rate with a low relative error (less than 5% in some cases) and are used for optimizing reactor design and operating conditions to increase the yield of aluminum hydroxide. researchgate.netresearchgate.net The kinetics of the reverse reaction, the formation of sodium aluminate from aluminum and NaOH, have also been modeled using frameworks like the Mass Reduction Model (MRM) and the Shrinking Core Model (SCM). bcrec.id

| Process | Model/Equation | Calculated Parameters | Reference |

|---|---|---|---|

| Decomposition | Consecutive Reaction Model | k₁ = 0.02447 h⁻¹; k₂ = 0.3046 h⁻¹ | researchgate.net |

| Decomposition (Solubility) | ln(c*) = 10.57 - 2218.4/T | Equation for Al₂O₃ solubility as a function of temperature (T in Kelvin). | researchgate.netresearchgate.net |

| Formation (Hydrogen Production) | Mass Reduction Model (MRM) | MRM provides a closer fit to experimental data than the Shrinking Core Model (SCM) for this specific reaction. | bcrec.id |

Surface complexation models (SCMs) are chemical models that provide a molecular-level description of adsorption phenomena at the solid-solution interface. usda.gov These models are used to describe and predict the adsorption of ions onto the surfaces of metal oxides like alumina (Al₂O₃). usda.govnih.gov SCMs treat adsorption as the formation of surface complexes between the adsorbing ion and surface hydroxyl groups (SOH). nih.gov

Several types of SCMs exist, differing in their representation of the interfacial structure, such as the location of adsorbed ions relative to the surface. usda.gov Common models include the Constant Capacitance Model, the Diffuse Layer Model (DLM), and the Triple Layer Model (TLM). usda.gov These models use equilibrium constants, mass balances, and charge balances to define the surface species and reactions. usda.gov

In the context of aluminate systems, SCMs can be applied to understand the interaction of aluminate ions or other dissolved species with alumina surfaces or other minerals present in the system. For example, SCMs have been successfully used to model the adsorption of various metal cations onto γ-alumina. nih.govresearchgate.net In these studies, a set of experimental data, including adsorption edges, surface charge density, and zeta potential as a function of pH, are fitted using an SCM to determine the stoichiometry of the surface complexes and their formation constants. nih.gov While much of the research focuses on cation adsorption, the principles are applicable to anions like aluminate.

Furthermore, SCMs have been developed to account for more complex, environmentally relevant surfaces, such as aluminum-doped ferrihydrite. acs.orgacs.org These advanced models incorporate the effect of substitutions and defects in the surface structure on its reactivity, providing a more accurate prediction of adsorption phenomena. acs.orgacs.org

Applications in Advanced Materials and Catalysis

Catalytic Applications of Sodium Aluminate

Sodium aluminate (NaAlO₂) is recognized as an inexpensive, yet highly effective, solid-base catalyst. chemrxiv.orgchemrxiv.org Its application is particularly prominent in organic synthesis, where its heterogeneous nature offers advantages in product purification and catalyst reusability. sci-hub.se

Sodium aluminate has demonstrated significant catalytic activity in transesterification reactions, particularly for the production of biodiesel (fatty acid methyl esters, or FAMEs). chemrxiv.orgacs.org It functions as a strong basic catalyst, proving more active than other common solid bases like calcined hydrotalcite and alkaline earth metal oxides. acs.org Studies have shown that its high concentration of strong basic sites is key to its catalytic performance. acs.org

The transesterification process involves the reaction of triglycerides (from sources like vegetable oils or animal fats) with an alcohol, typically methanol (B129727), to produce biodiesel and glycerol (B35011). sci-hub.senih.gov As a heterogeneous catalyst, sodium aluminate does not dissolve in the reaction medium, which simplifies the separation of the catalyst from the products and minimizes contamination. chemrxiv.orgacs.org Research has confirmed its stability, showing it does not leach into the reaction mixture and can be recycled. acs.orgresearchgate.net

Several studies have optimized the reaction conditions for biodiesel synthesis using sodium aluminate. For instance, a 97% conversion of waste mutton fat to biodiesel was achieved in 80 minutes using 1.5 wt.% of the catalyst with a fat to methanol molar ratio of 1:29. nih.govjst.go.jp Similarly, the transesterification of soybean oil yielded 93.9% biodiesel in 50 minutes at reflux temperature with a 1.5 wt% catalyst loading and a 12:1 molar ratio of methanol to oil. acs.org Another study using Jatropha oil achieved over 99% FAME content within an hour at 65°C. sci-hub.se

Table 1: Performance of Sodium Aluminate in Transesterification Reactions

| Oil Source | Catalyst Loading (wt.%) | Methanol/Oil Molar Ratio | Temperature (°C) | Time | Biodiesel Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Waste Mutton Fat | 1.5 | 29:1 | Reflux | 80 min | 97 | nih.govjst.go.jp |

| Soybean Oil | 1.5 | 12:1 | Reflux | 50 min | 93.9 | acs.org |

| Jatropha Oil | Not specified | 6:1 | 65 | 1 h | >99 | sci-hub.se |

| Vegetable Oil | Not specified | Not specified | Not specified | 240 min | 92 | researchgate.net |

The performance of sodium aluminate catalysts can be enhanced through various design and optimization strategies. One approach involves the preparation of the catalyst from waste materials, such as aluminum foil, which provides a low-cost and efficient method for creating highly crystalline and porous NaAlO₂. sci-hub.se The thermal treatment (calcination) of sodium aluminate is a critical step, as it can influence its catalytic activity; however, some studies have noted a decrease in activity with calcined forms. nih.govjst.go.jp

Another optimization strategy is to support sodium aluminate on mesoporous materials. researchgate.net This technique can significantly affect the catalyst's texture and total basicity. For example, NaAlO₂-promoted mesoporous catalysts have shown high activity in Knoevenagel condensation reactions. researchgate.net The choice of support and the loading of sodium aluminate are crucial factors in determining the final catalytic properties. researchgate.net Furthermore, modification of sodium aluminate with other metal oxides, such as calcium oxide (CaO), has been explored to increase its basicity and surface area for reactions like the synthesis of glycerol carbonate. researchgate.net The preparation method itself is also a key variable; for instance, mechanochemically prepared catalysts have been found to be more stable than those prepared by wet impregnation. researchgate.net

The catalytic activity of sodium aluminate is intrinsically linked to its structure, particularly its basicity. acs.org Characterization studies reveal that NaAlO₂ possesses a high density of strong basic sites, which are the active centers for reactions like transesterification. chemrxiv.orgacs.org The anhydrous form of sodium aluminate, NaAlO₂, features a three-dimensional framework of corner-linked AlO₄ tetrahedra. wikipedia.orgatamanchemicals.com